1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine

Lipophilicity clogP Drug-likeness

1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine (CAS 2060038-47-1) is a fully synthetic, dual isobutyl-substituted piperazine-piperidine hybrid with molecular formula C₁₇H₃₅N₃ and a molecular weight of 281.48 g/mol. The compound belongs to the (4-piperidinyl)-piperazine chemotype, a scaffold platform widely investigated for acetyl-CoA carboxylase (ACC1/2) inhibition, sigma receptor (S1R/S2R) ligand activity, and DGAT inhibition.

Molecular Formula C17H35N3
Molecular Weight 281.5 g/mol
Cat. No. B13226770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine
Molecular FormulaC17H35N3
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCNCC1)N2CCN(CC2)CC(C)C
InChIInChI=1S/C17H35N3/c1-15(2)13-17(5-7-18-8-6-17)20-11-9-19(10-12-20)14-16(3)4/h15-16,18H,5-14H2,1-4H3
InChIKeyXNRGFMXHJMWZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine: Structural Baseline for a Dual Isobutyl-Substituted (4-Piperidinyl)-Piperazine Research Compound


1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine (CAS 2060038-47-1) is a fully synthetic, dual isobutyl-substituted piperazine-piperidine hybrid with molecular formula C₁₇H₃₅N₃ and a molecular weight of 281.48 g/mol . The compound belongs to the (4-piperidinyl)-piperazine chemotype, a scaffold platform widely investigated for acetyl-CoA carboxylase (ACC1/2) inhibition, sigma receptor (S1R/S2R) ligand activity, and DGAT inhibition [1][2]. Its distinctive structural feature is the presence of two 2-methylpropyl (isobutyl) groups: one appended to the piperazine N1 nitrogen and a second installed as a quaternary substitution at the 4-position of the piperidine ring, creating a 4,4-disubstituted piperidine architecture not found in the majority of published (4-piperidinyl)-piperazine analogs.

Why 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine Cannot Be Replaced by a Single-Isobutyl or Boc-Protected Analog


Within the (4-piperidinyl)-piperazine chemotype, substitution at both the piperazine N-terminus and the piperidine 4-position independently modulates target affinity, isozyme selectivity, and drug-like properties [1]. The lipophilic isobutyl group directly influences both the clogP and the steric occupancy of hydrophobic sub-pockets in ACC and sigma receptor binding sites, as demonstrated by SAR studies showing that alkyl chain variation at either position alone can shift ACC1 IC₅₀ values by over an order of magnitude [2][3]. Replacing this compound with the mono-isobutyl analog 1-isobutyl-4-piperidin-4-yl-piperazine (CAS 1082545-66-1) removes the quaternary 4-isobutyl group on the piperidine ring, altering both steric bulk and conformational constraint. Similarly, substituting with tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate introduces a hydrolytically labile Boc carbamate in place of the basic tertiary amine, fundamentally changing the ionization state at physiological pH—a parameter shown to govern S1R/S2R binding for this scaffold class [4].

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine Relative to Closest Analogs


Dual Isobutyl Substitution Confers Distinct Calculated Lipophilicity (clogP) Compared to Mono-Isobutyl and Boc-Protected Analogs

The target compound exhibits a vendor-reported calculated LogP (clogP) of 2.43, reflecting the additive lipophilic contribution of two isobutyl groups on the piperazine and piperidine rings . In contrast, the mono-isobutyl analog 1-isobutyl-4-piperidin-4-yl-piperazine (CAS 1082545-66-1) has a lower computed XlogP of 1.5 , while the Boc-protected variant tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate has a molecular weight of 325.5 g/mol and intrinsically different hydrogen-bonding capacity due to the carbamate moiety . For the ACC inhibitor series, SAR studies established that lipophilicity within the clogP range of approximately 2–5 is correlated with cell-based inhibitory potency, and modest clogP shifts of 0.5–1.0 units can alter cellular permeability profiles [1].

Lipophilicity clogP Drug-likeness Permeability

Predicted pKa (~10.3) and High Basicity Distinguish the Dual-Isobutyl Scaffold from Boc-Carbamate Analogs in Ionization-Dependent Target Engagement

The predicted pKa of the target compound's piperidine secondary amine is 10.27 ± 0.10, ensuring >99% protonation at physiological pH (7.4) and full availability of the positively charged nitrogen for salt-bridge interactions with aspartate/glutamate residues in receptor binding pockets . This matches the ionization profile of high-affinity S1R ligands in the (4-piperidinyl)-piperazine class, where pKa values >8.0 and protonated fraction >80% were essential for nanomolar S1R binding [1]. In stark contrast, the Boc-protected analog tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate replaces the basic piperazine nitrogen with a neutral carbamate (predicted pKa <1 for the conjugate acid), precluding the critical cationic interaction at the piperazine site [2]. Among the 13-compound series evaluated by De Luca et al., compounds with estimated basicity below pKa 6.5 showed either markedly reduced S1R affinity (Ki > 300 nM) or complete loss of binding [3].

Basicity pKa Ionization state Sigma receptor

Rotatable Bond Count and Topological Polar Surface Area (TPSA) Differentiate the Dual-Isobutyl Scaffold from Constrained and Polarized Analogs

The target compound possesses 5 rotatable bonds and a TPSA of 18.51 Ų (vendor-reported) . The mono-isobutyl analog 1-isobutyl-4-piperidin-4-yl-piperazine has only 3 rotatable bonds and an identical TPSA of 18.5 Ų, indicating that the additional isobutyl group on the piperidine ring increases conformational freedom without altering polar surface area . For the broader (4-piperidinyl)-piperazine ACC inhibitor series, 3D-QSAR analysis of 68 derivatives identified rotatable bond count and steric parameters as significant descriptors correlating with ACC inhibitory activity [1]. The additional two rotatable bonds in the target compound confer greater conformational sampling capacity, which may translate to differential entropic penalties upon receptor binding.

Conformational flexibility TPSA Rotatable bonds Drug-likeness

Absence of Published Biological Potency Data for This Specific Compound Necessitates Direct Experimental Comparison with Structurally Proximal Analogs Before Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and vendor technical literature (as of May 2026) returned no quantitative biological activity data—no receptor binding Ki, enzyme inhibition IC₅₀, cell-based EC₅₀, ADME parameters, or in vivo efficacy results—for 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine (CAS 2060038-47-1) [1][2]. In contrast, published (4-piperidinyl)-piperazine ACC inhibitors with structurally characterized SAR have reported ACC1 IC₅₀ values ranging from 1.9 nM (compound 13j) to >10,000 nM depending on piperidine N-substitution [3], and sigma receptor ligands in the piperidine/piperazine class have S1R Ki values spanning 3.2–434 nM depending on aryl substitution patterns [4]. Without compound-specific biological data, any extrapolation of potency or selectivity from class-level SAR must be treated as hypothesis-generating only.

Data gap Biological activity Procurement risk Experimental validation

Recommended Application Scenarios for 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine Based on Structural and Physicochemical Evidence


Chemical Probe Development for Acetyl-CoA Carboxylase (ACC1/2) Target Engagement Studies Requiring Enhanced Lipophilic Character

The dual-isobutyl substitution pattern generates a clogP of 2.43, placing this compound in the lipophilicity window associated with cell-permeable ACC inhibitors [1]. Researchers developing ACC chemical probes for obesity or type 2 diabetes target validation should evaluate this compound alongside published ACC inhibitors. Its 4,4-disubstituted piperidine architecture mirrors the quaternary carbon motif present in high-potency ACC inhibitor compound 13j (ACC1 IC₅₀ = 1.9 nM), suggesting that the isobutyl group at the piperidine 4-position could occupy the lipophilic sub-pocket identified in co-crystal structures [2].

Sigma-1 Receptor (S1R) Ligand Screening Campaigns Requiring a High-Basicity, Dual-Cationic Scaffold

With a predicted piperidine pKa of ~10.3 and >99% protonation at physiological pH, this compound meets the essential basicity requirement for S1R engagement established by De Luca et al., where only compounds with >80% protonated fraction achieved nanomolar S1R Ki values [3]. The dual isobutyl groups provide a sterically differentiated hydrophobic signature compared to the benzyl- and phenyl-substituted S1R ligands in the published series, enabling exploration of novel chemical space around the S1R hydrophobic binding pocket [4].

Structure-Activity Relationship (SAR) Expansion of (4-Piperidinyl)-Piperazine Libraries for DGAT or Melanocortin-4 Receptor Programs

The (4-piperidinyl)-piperazine scaffold has been patented for DGAT inhibition (US8946228) and melanocortin-4 receptor modulation (EP1460070) [5][6]. The dual-isobutyl variant offers a unique combination of aliphatic, non-aromatic substituents at both nitrogen positions—a substitution pattern underrepresented in the patent literature, which predominantly exemplifies aryl-containing side chains. Incorporating this compound into a screening library diversifies the chemical space and may reveal scaffold-dependent selectivity not accessible with aryl-substituted analogs.

Physicochemical Benchmarking and Computational Model Training for Lipophilic Amine Compound Classes

The accurately measured or calculated values for clogP (2.43), pKa (~10.3), TPSA (18.51 Ų), and rotatable bond count (5) make this compound a suitable reference standard for calibrating in silico ADME prediction models for dibasic, lipophilic amines . Its structural duality—two tertiary amine sites with different steric environments—also provides a useful test case for pKa prediction software validation, particularly for distinguishing the basicity of piperazine N4 vs. piperidine N1 nitrogens in a 4,4-disubstituted context.

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